molecular formula C17H19BrClNO B1527413 3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride CAS No. 1220021-40-8

3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride

Cat. No. B1527413
CAS RN: 1220021-40-8
M. Wt: 368.7 g/mol
InChI Key: SKTHEAQZQWEGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. The InChI code for a related compound, “3-bromophenyl 4-piperidinyl ether hydrochloride”, is 1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “3-Bromobiphenyl”, include a melting point of 93-94 °C, a boiling point of 300 °C, and a density of 1.398 g/mL at 25 °C .

Scientific Research Applications

Micro-Phase Separation Structure in Anion-Exchange Membranes

Ether-bond-free poly(biphenyl piperidine)s, which are related to 3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride, have been used to enhance the alkaline stability of anion exchange membranes (AEMs). This approach addresses the trade-off between ionic conductivity and stability in AEMs, making them more suitable for applications like hydrogen/oxygen fuel cells (Du et al., 2021).

Oxidation in Water Treatment

Bromophenols, structurally similar to 3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride, are studied for their oxidation kinetics and the formation of brominated polymeric products during water treatment with potassium permanganate. Understanding the behavior of these compounds during oxidative treatment is crucial for managing their environmental impact (Jiang et al., 2014).

Nonradical Activation of Peroxydisulfate

Bromophenols' oxidation by peroxydisulfate activated by carbon nanotubes, a process related to the behavior of compounds like 3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride, is studied for its potential in water treatment technologies. This research suggests a novel approach for eliminating toxic byproducts in treated water effluent (Guan et al., 2017).

properties

IUPAC Name

3-(2-bromo-4-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO.ClH/c18-16-11-14(13-5-2-1-3-6-13)8-9-17(16)20-15-7-4-10-19-12-15;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTHEAQZQWEGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.